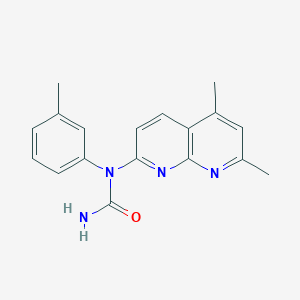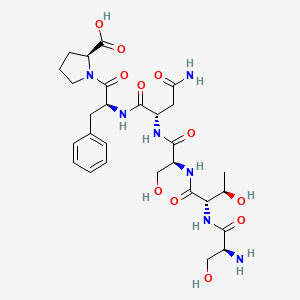
rIno.H-Arg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “rIno.H-Arg-OH” is a derivative of L-arginine, an essential amino acid involved in various physiological processes. L-arginine is known for its role in the synthesis of nitric oxide, a potent vasodilator. The compound “this compound” is a modified form of L-arginine, where specific functional groups have been altered to enhance its properties for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of “rIno.H-Arg-OH” involves several steps, starting from L-ornithine. The process includes the introduction of protective groups and subsequent reactions to achieve the desired modifications. One method involves the use of indole-3-sulfonyl chloride as a protecting group, which is then reacted with L-ornithine to form the intermediate compound. This intermediate undergoes further reactions, including halogenation and alkylation, to yield the final product .
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
“rIno.H-Arg-OH” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for protonation, halogenating agents like thionyl chloride, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxo-derivatives, while substitution reactions can produce a range of substituted arginine compounds.
科学的研究の応用
“rIno.H-Arg-OH” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex peptides and proteins.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: It has potential therapeutic applications, particularly in cardiovascular diseases due to its role in nitric oxide synthesis
作用機序
The mechanism of action of “rIno.H-Arg-OH” involves its interaction with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide. Nitric oxide is a key signaling molecule that regulates vascular tone, blood flow, and other physiological processes. The compound’s modified structure enhances its binding affinity to NOS, resulting in increased nitric oxide production .
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of L-arginine, such as:
- N-omega-(1,2-dimethylindole-3-sulfonyl)-L-arginine
- L-arginine methyl ester
- L-arginine ethyl ester
Uniqueness
“rIno.H-Arg-OH” stands out due to its specific modifications that enhance its stability and bioavailability. These modifications make it more effective in various applications compared to other L-arginine derivatives .
特性
CAS番号 |
503059-87-8 |
|---|---|
分子式 |
C16H26N8O7 |
分子量 |
442.43 g/mol |
IUPAC名 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5.C6H14N4O2/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;7-4(5(11)12)2-1-3-10-6(8)9/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-,6-,7-,10-;4-/m10/s1 |
InChIキー |
QTMDQETVTMLSEF-JFBGYKOFSA-N |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O.C(CC(C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)
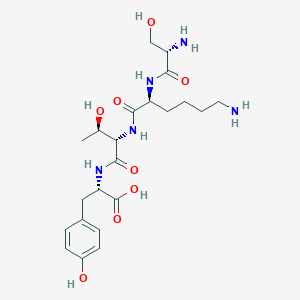
![Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B15165928.png)
![S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate](/img/structure/B15165933.png)
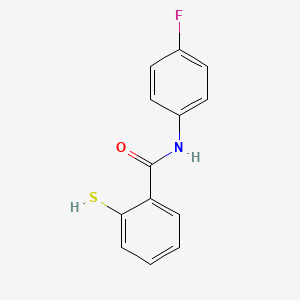
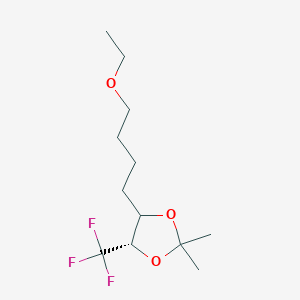
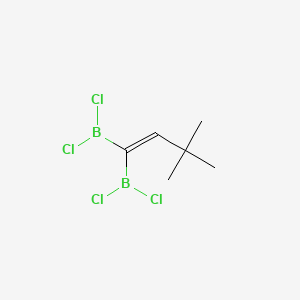
![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)
![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)


